

Application Notes and Protocols for DDD100097

Kinetic Enzyme Inhibition Assay

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Compound of Interest

Compound Name: DDD100097

Cat. No.: B15562818

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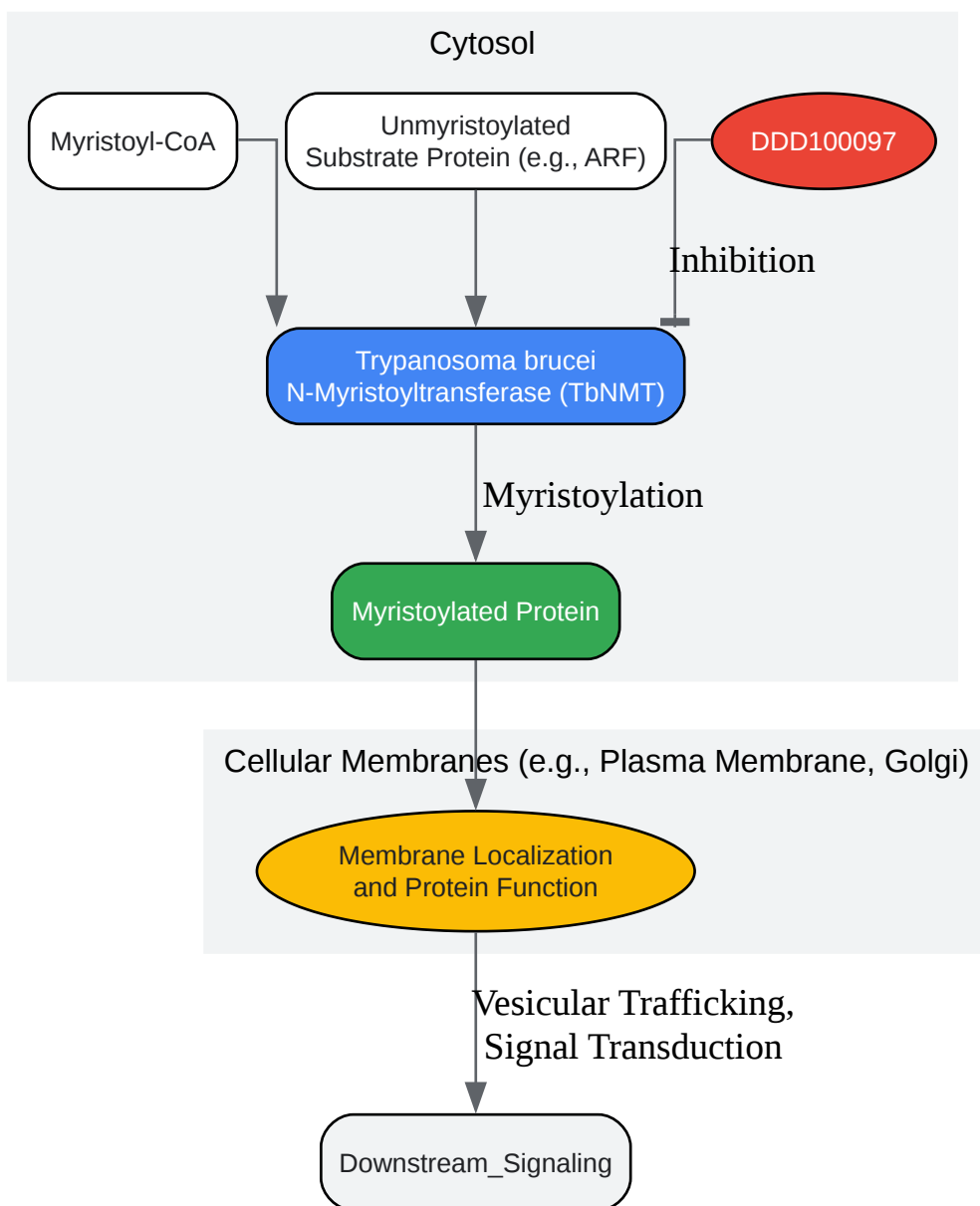
Introduction

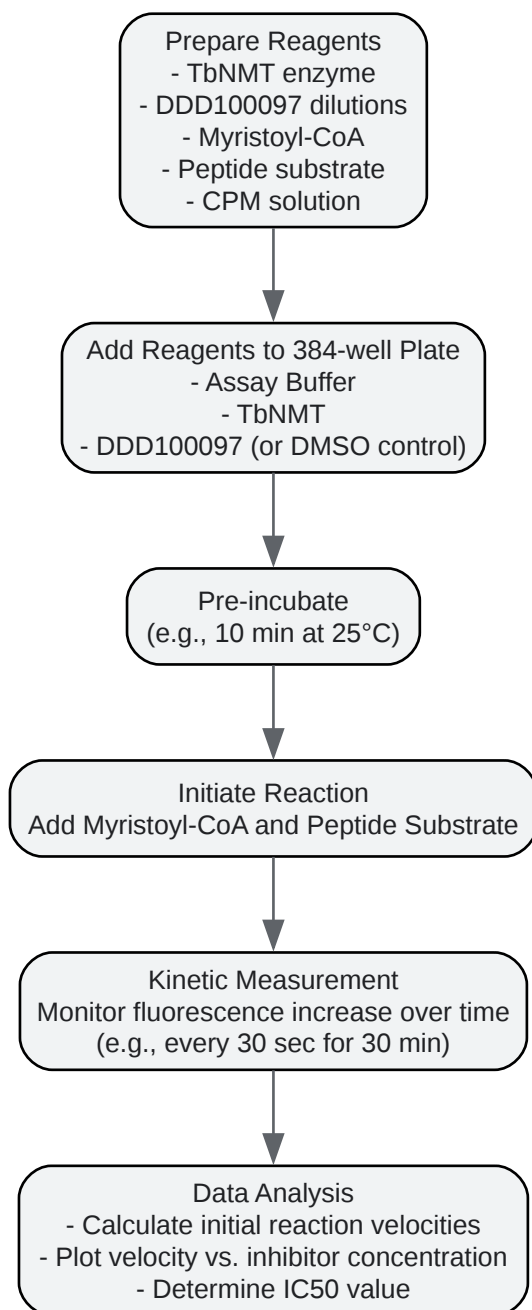
DDD100097 is a potent, brain-penetrant inhibitor of N-myristoyltransferase (NMT), an essential enzyme in a variety of eukaryotic organisms, including the protozoan parasite *Trypanosoma brucei*, the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness[1][2]. NMT catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular proteins. This modification, known as N-myristoylation, is crucial for protein localization to membranes, protein-protein interactions, and the proper functioning of numerous signaling pathways[3][4]. Inhibition of NMT has been validated as a promising therapeutic strategy against trypanosomiasis, as the enzyme is essential for the viability of the parasite[3]. **DDD100097** belongs to a series of pyrazole sulfonamide inhibitors that have demonstrated efficacy in animal models of HAT[1][2].

These application notes provide a detailed protocol for conducting a kinetic enzyme inhibition assay to characterize the inhibitory activity of **DDD100097** against *Trypanosoma brucei* N-myristoyltransferase (TbNMT).

Signaling Pathway of N-Myristoyltransferase in *Trypanosoma brucei*

N-myristoylation is a key post-translational modification that anchors a diverse array of proteins to cellular membranes, a critical step for their function in various signaling cascades. In *Trypanosoma brucei*, NMT substrates include ADP-ribosylation factors (ARFs), calpain-like proteins, and other proteins involved in vesicular trafficking, cell signaling, and structural integrity[1][5]. The inhibition of NMT disrupts the localization and function of these essential proteins, leading to pleiotropic effects and ultimately, parasite death[3].





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